

Introduction: The Significance of 2',4'-Dichlorobutyrophenone

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Compound of Interest

Compound Name: **2',4'-Dichlorobutyrophenone**

Cat. No.: **B1589926**

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2',4'-Dichlorobutyrophenone (CAS No. 66353-47-7) is a chlorinated aromatic ketone that serves as a pivotal building block in organic synthesis.^{[1][2]} Its molecular structure, featuring a butyrophenone core with two chlorine substituents on the phenyl ring, provides a versatile scaffold for constructing more complex molecules. While it is an intermediate for various pesticides and fungicides, its most prominent role is in the pharmaceutical industry as a key precursor in the synthesis of Bupropion, a widely prescribed antidepressant and smoking cessation aid.^{[3][4]} Understanding the chemistry of this intermediate is therefore crucial for process optimization and the development of efficient synthetic routes for this important active pharmaceutical ingredient (API).

Physicochemical Properties

A clear understanding of a compound's physical properties is fundamental to its handling, reaction setup, and purification. The key properties of **2',4'-Dichlorobutyrophenone** are summarized below.

Property	Value	Source(s)
CAS Number	66353-47-7	[2][5]
Molecular Formula	C ₁₀ H ₁₀ Cl ₂ O	[1]
Molecular Weight	217.09 g/mol	[1]
Appearance	Colorless to light yellow/brown clear liquid	[2][3][6]
Boiling Point	141 °C at 12 mmHg	[2][6]
Density	1.23 g/cm ³	[2][6]
Refractive Index	1.5410 to 1.5450	[3][6]
Solubility	Soluble in organic solvents (e.g., ethanol, dichloromethane); insoluble in water.[3]	[3]

Synthesis of 2',4'-Dichlorobutyrophenone: Mechanisms and Methodologies

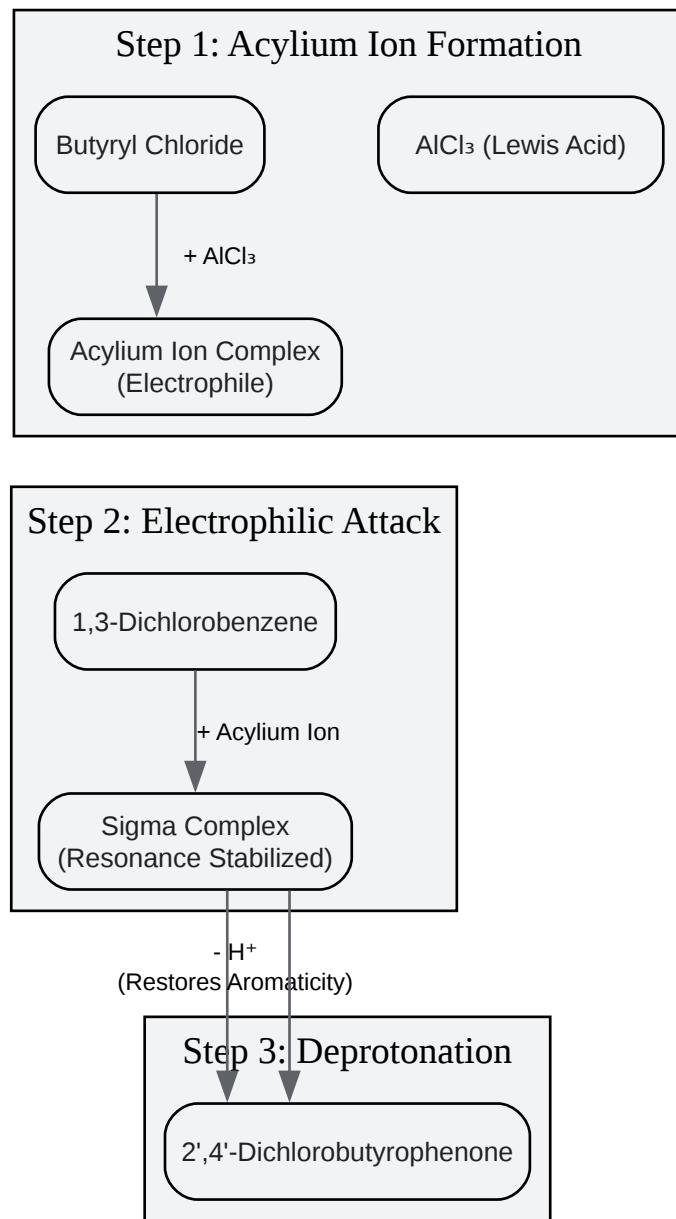
The primary industrial synthesis of **2',4'-Dichlorobutyrophenone** is achieved via the Friedel-Crafts acylation reaction. This classic yet powerful method of forming carbon-carbon bonds is a cornerstone of electrophilic aromatic substitution chemistry.[7][8].

The Friedel-Crafts Acylation Pathway

The reaction involves the acylation of 1,3-dichlorobenzene with an acylating agent, typically butyryl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). [9][10].

Reaction Mechanism: The role of the Lewis acid is paramount. It coordinates with the chlorine atom of the butyryl chloride, polarizing the C-Cl bond and generating a highly electrophilic acylium ion.[8]. This acylium ion is the active electrophile that is then attacked by the electron-rich π-system of the 1,3-dichlorobenzene ring. The chlorine atoms on the ring are deactivating

but ortho-, para-directing. The acylation occurs predominantly at the 4-position, para to one chlorine and ortho to the other, due to a combination of electronic and steric effects.



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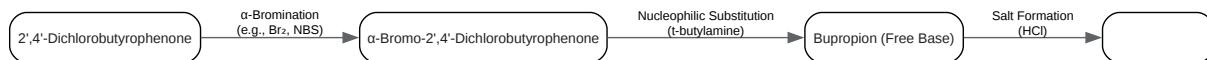
Fig 1. Friedel-Crafts Acylation Mechanism.

Detailed Experimental Protocol: Friedel-Crafts Synthesis

This protocol describes a representative lab-scale synthesis. All operations must be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

Materials:

- 1,3-Dichlorobenzene
- Butyryl chloride
- Anhydrous aluminum chloride ($AlCl_3$)
- Anhydrous dichloromethane (DCM) or another suitable solvent
- Hydrochloric acid (HCl), dilute solution
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

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